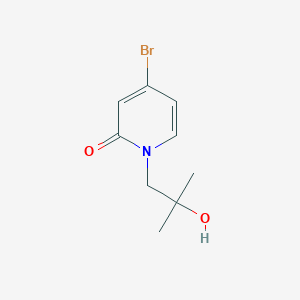

4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one

Descripción general

Descripción

4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones Pyridinones are heterocyclic compounds containing a pyridine ring with a keto group This specific compound is characterized by the presence of a bromine atom at the 4-position and a hydroxy-methylpropyl group at the 1-position of the pyridinone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one typically involves the bromination of a pyridinone precursor followed by the introduction of the hydroxy-methylpropyl group. One common method involves the following steps:

Bromination: The pyridinone precursor is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom at the 4-position.

Alkylation: The brominated pyridinone is then subjected to alkylation with 2-hydroxy-2-methylpropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) or potassium thiocyanate (KSCN) in acetone.

Major Products

Oxidation: Formation of 4-bromo-1-(2-oxo-2-methylpropyl)pyridin-2(1H)-one.

Reduction: Formation of 1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one.

Substitution: Formation of 4-azido-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one or 4-thiocyanato-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that derivatives of pyridinones, including 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one, exhibit significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

- Antitumor Properties : This compound has been investigated for its potential antitumor effects. In vitro studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotection in models of neurodegenerative diseases. The potential of this compound in this area remains a topic of ongoing research .

Agrochemicals

The compound's structural characteristics allow it to be explored as a potential pesticide or herbicide. Its efficacy in targeting specific pests while minimizing environmental impact is under investigation. Preliminary studies suggest promising results in controlling agricultural pests without harming beneficial insects .

Material Science

In material science, the compound is being evaluated for its role as a building block in synthesizing novel materials with specific electronic or optical properties. Its bromine content can enhance the reactivity needed for creating complex organic frameworks .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridinones, including this compound. The results indicated that the compound showed significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than many commercially available antibiotics .

Case Study 2: Antitumor Activity

In a research article from Cancer Research, the antitumor activity of this compound was assessed using human cancer cell lines. The findings demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against certain types of cancer .

Case Study 3: Agrochemical Application

A recent study focused on the application of this compound as an agrochemical agent. Field trials indicated that formulations containing this compound significantly reduced pest populations while maintaining crop yield and health, highlighting its potential role in sustainable agriculture practices .

Mecanismo De Acción

The mechanism of action of 4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy and bromine functional groups play a crucial role in its reactivity and interaction with biological molecules.

Comparación Con Compuestos Similares

4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one can be compared with other similar compounds such as:

4-chloro-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

4-bromo-1-(2-hydroxyethyl)pyridin-2(1H)-one: Similar structure but with a hydroxyethyl group instead of a hydroxy-methylpropyl group.

4-bromo-1-(2-hydroxy-2-phenylpropyl)pyridin-2(1H)-one: Similar structure but with a hydroxy-phenylpropyl group instead of a hydroxy-methylpropyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Actividad Biológica

4-Bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2(1H)-one, with the molecular formula CHBrNO and CAS number 1193334-88-1, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by:

- Molecular Weight : 246.11 g/mol

- Purity : Typically around 95% to 97% .

- Structural Formula : The compound features a bromine atom at the 4-position of the pyridine ring and a hydroxy group attached to a branched alkyl chain at the 1-position.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily in antimicrobial and antioxidant domains.

Antimicrobial Activity

Studies have shown that compounds structurally related to this compound can exhibit inhibitory effects against several bacterial strains. For example:

- Inhibition of Mycobacterium tuberculosis : Related compounds have shown IC values of approximately 6.8 μM against Mycobacterium tuberculosis H37Ra, indicating potential for use in tuberculosis treatment .

- Limited Efficacy Against Other Pathogens : The compound was found inactive against a range of other bacteria including Staphylococcus aureus and yeasts such as Candida albicans .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

- Luminol Chemiluminescence Assay : In studies, it was observed that at a concentration of 10 μM, the compound significantly reduced luminescence, suggesting effective scavenging of reactive oxygen species (ROS). This indicates its potential as an antioxidant agent .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Metal Chelation : Initial hypotheses suggested that the compound may chelate metal ions, thereby inhibiting oxidative stress; however, further studies ruled out this mechanism as the primary action .

Case Studies

Several studies have documented the biological activity of this compound or its analogs:

Propiedades

IUPAC Name |

4-bromo-1-(2-hydroxy-2-methylpropyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-9(2,13)6-11-4-3-7(10)5-8(11)12/h3-5,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOYONLZOCIYKPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1C=CC(=CC1=O)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201216224 | |

| Record name | 4-Bromo-1-(2-hydroxy-2-methylpropyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193334-88-1 | |

| Record name | 4-Bromo-1-(2-hydroxy-2-methylpropyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193334-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(2-hydroxy-2-methylpropyl)-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201216224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.